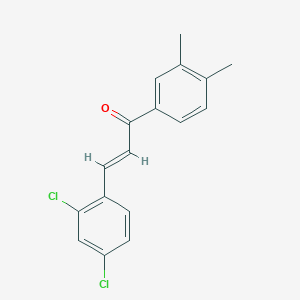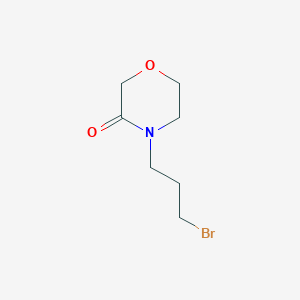
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as DDMP, is a synthetic organic compound that has been used in a variety of scientific research applications. DDMP is a highly versatile compound, as it can be used in a variety of laboratory experiments, and it has a wide range of potential applications.
Mecanismo De Acción
The exact mechanism of action of DDMP is not yet fully understood. However, it is believed that DDMP acts as an agonist at certain receptors in the body, which can lead to a variety of physiological effects. It is also believed that DDMP can bind to certain proteins in the body, which can lead to changes in the structure and function of those proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of DDMP are not yet fully understood. However, it is known that DDMP can affect the activity of certain enzymes in the body, as well as the expression of certain genes. In addition, DDMP has been found to have an effect on the immune system, as well as on the metabolism of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DDMP in laboratory experiments is its versatility. DDMP can be used in a variety of experiments, and its effects can be studied in a variety of ways. In addition, DDMP is relatively easy to synthesize, and it can be purified using a variety of techniques. However, one of the main limitations of DDMP is that its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving DDMP. One potential direction is to further study the mechanism of action of DDMP, in order to better understand its effects on the body. Another potential direction is to study the effects of DDMP on the development of new drugs and materials. Additionally, further research could be done to explore the potential applications of DDMP in the field of biotechnology. Finally, additional research could be done to explore the potential of DDMP as an environmental pollutant.
Métodos De Síntesis
DDMP is typically synthesized via a multi-step process, beginning with the reaction of 2,4-dichlorophenylacetic acid and 3,4-dimethylphenylacetic acid. The reaction of these two molecules produces a diketone intermediate, which is then reduced to the desired product, DDMP. The entire synthesis process can be completed in a few hours, and the product can be purified using a variety of techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
DDMP has a wide range of potential applications in scientific research. It has been used as a model compound for the study of the structure-activity relationships of drugs, as well as in the synthesis of other compounds. It has also been used to study the effects of various drugs on the human body, as well as to study the effects of environmental pollutants. In addition, DDMP has been used in the development of new drugs, as well as in the development of new materials.
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O/c1-11-3-4-14(9-12(11)2)17(20)8-6-13-5-7-15(18)10-16(13)19/h3-10H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLJBNQSZNEJCA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)




![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)

![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)